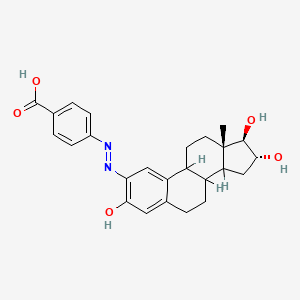

2-(4'-Carboxyphenylazo)estriol

Description

However, based on nomenclature, it likely represents an estriol derivative modified with a carboxyphenylazo group. Estriol itself is a naturally occurring estrogen, primarily synthesized during pregnancy by the fetoplacental unit, and plays critical roles in fetal development and maternal health . Its structure includes three hydroxyl groups, distinguishing it from other estrogens like estradiol and estrone.

Properties

CAS No. |

57266-76-9 |

|---|---|

Molecular Formula |

C25H28N2O5 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

4-[[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/C25H28N2O5/c1-25-9-8-16-17(19(25)12-22(29)23(25)30)7-4-14-10-21(28)20(11-18(14)16)27-26-15-5-2-13(3-6-15)24(31)32/h2-3,5-6,10-11,16-17,19,22-23,28-30H,4,7-9,12H2,1H3,(H,31,32)/t16?,17?,19?,22-,23+,25+/m1/s1 |

InChI Key |

OZDMVAFGZRILNA-ATEQLTFSSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O |

Isomeric SMILES |

C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O |

Synonyms |

2-(4'-carboxyphenylazo)estriol |

Origin of Product |

United States |

Comparison with Similar Compounds

Estriol vs. Other Estrogens (Estradiol and Estrone)

Estriol differs from estradiol and estrone in potency, receptor interactions, and metabolic stability:

Key Findings :

- Estriol’s unique kinetic properties allow it to act as a short-term agonist or antagonist, depending on dosing .

- Clinical studies show estriol’s efficacy in managing menopausal symptoms (e.g., hot flashes, vaginal atrophy) without elevating hypertension risk .

Comparison with Unconjugated Estriol

Unconjugated estriol (free estriol) constitutes 6–8% of total estriol in maternal plasma during pregnancy. Its diagnostic utility in fetal health monitoring is notable:

Key Findings :

- Unconjugated estriol is more predictive of IUGR in the 2nd trimester, while total estriol performs better in the 3rd trimester .

- Total estriol in amniotic fluid is a reliable marker for fetal hypotrophy, with concentrations in hypotrophic infants being half those of eutrophic infants .

Structural and Functional Analogues

2-(4-Hydroxyphenylazo)benzoic Acid (HABA)

Key Limitations :

- No evidence exists for the synthesis or biological activity of 2-(4'-Carboxyphenylazo)estriol.

- HABA’s applications are distinct from estriol’s endocrine roles, limiting direct comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.